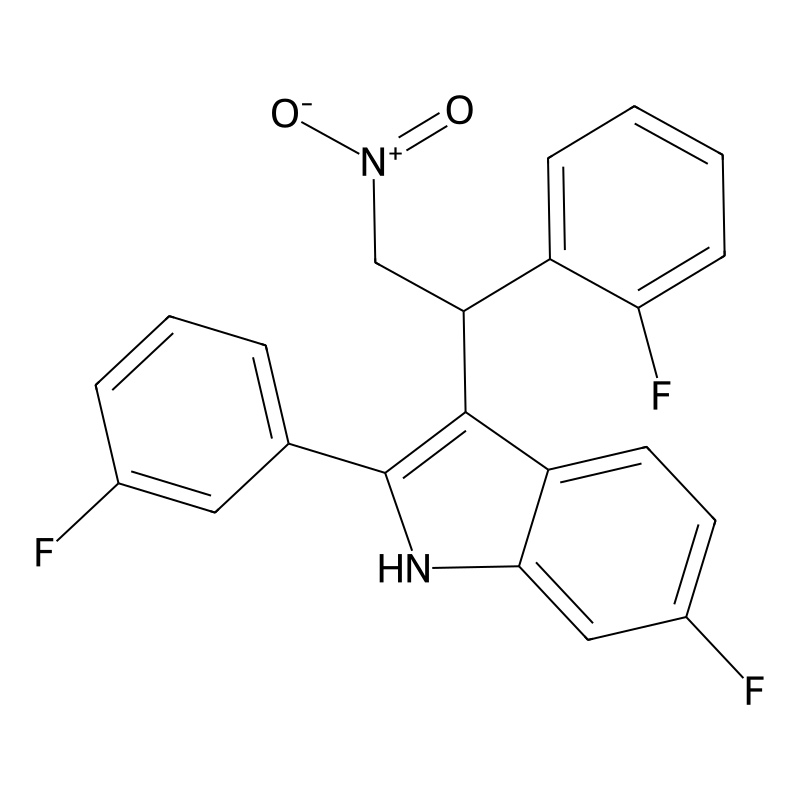GAT591

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
GAT591 is a compound classified as a positive allosteric modulator of the cannabinoid type 1 receptor (CB1R). This compound belongs to the family of 2-phenylindole derivatives, which have garnered attention for their potential therapeutic applications in treating neurological and immune disorders. GAT591 has been shown to enhance the binding of other cannabinoids, such as CP55,940, to CB1R, indicating its role in modulating receptor activity through allosteric mechanisms .
GAT591 functions primarily through allosteric modulation rather than traditional competitive inhibition or activation. Its interaction with CB1R involves stabilizing the receptor in an active conformation, which enhances the effects of endogenous ligands. The compound has been studied in various assays that measure its ability to influence G protein signaling and β-arrestin translocation, both of which are critical pathways for cannabinoid receptor function .
Biologically, GAT591 exhibits properties that can influence neurological functions. Studies have demonstrated its ability to reduce spike-and-wave discharges in models of absence epilepsy, suggesting a potential application in managing seizure disorders . The compound's mechanism involves enhancing cannabinoid signaling without directly activating the receptor, which may lead to fewer side effects compared to traditional cannabinoid therapies.
The synthesis of GAT591 was conducted in a laboratory setting, where it was developed alongside other compounds like GAT593. The synthesis process typically involves multi-step organic reactions that create the indole framework essential for its biological activity. Specific details regarding the exact synthetic routes have been documented in research publications but generally include steps such as functional group modifications and coupling reactions to achieve the desired molecular structure .
GAT591 has potential applications in several therapeutic areas, particularly in neurology and psychiatry. Its ability to modulate CB1R could be beneficial for conditions such as epilepsy, anxiety disorders, and chronic pain management. Additionally, ongoing research is exploring its efficacy in treating other neurological conditions and its role in enhancing the therapeutic effects of existing cannabinoid-based treatments .
Interaction studies have revealed that GAT591 acts at distinct allosteric sites on CB1R. This specificity allows it to modulate receptor activity without competing with endogenous ligands for the orthosteric site. Research has shown that separating its enantiomers leads to different pharmacological profiles, indicating nuanced interactions with the receptor that could be exploited for tailored therapeutic strategies .
GAT591 is part of a broader class of compounds that includes several notable analogs and derivatives. Here are some similar compounds along with a comparison highlighting their unique features:
| Compound | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| GAT593 | 2-phenylindole | Positive allosteric modulator | Similar action but different potency |
| GAT211 | 2-phenylindole | Allosteric agonist | Preclinical efficacy in intraocular pressure reduction |
| ZCZ011 | 2-phenylindole | Positive allosteric modulator | Exhibits both PAM and agonist properties |
| JHW-007 | Tropane derivative | Agonist at CB1R | Different structural scaffold |
GAT591's uniqueness lies in its specific binding characteristics and the distinct pharmacological effects observed when compared to these similar compounds. Its ability to enhance cannabinoid signaling while minimizing direct activation makes it a valuable candidate for further development in therapeutic contexts .








